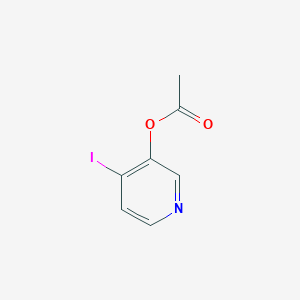

(4-iodopyridin-3-yl) acetate

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine derivatives are indispensable in modern organic synthesis due to their unique electronic properties and versatile reactivity. numberanalytics.com The presence of the electronegative nitrogen atom in the aromatic ring renders the pyridine nucleus electron-deficient, influencing its reactivity towards both electrophiles and nucleophiles. mdpi.comnih.gov This inherent reactivity, coupled with the ability to coordinate to metal centers, makes pyridines valuable ligands in catalysis and key building blocks for the construction of complex molecular architectures.

The applications of pyridine derivatives span various industries. In the pharmaceutical sector, the pyridine scaffold is a common feature in a multitude of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comglobalresearchonline.net The agrochemical industry utilizes pyridine-based compounds as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, they are integral to the development of functional materials such as conducting polymers and luminescent materials. numberanalytics.com The widespread importance of these compounds continually drives the development of novel and efficient synthetic methodologies for their preparation and modification.

Evolution of Synthetic Strategies for Functionalizing Halogenated Pyridine Scaffolds

The functionalization of pyridine rings, particularly through the introduction of halogen atoms, is a cornerstone of pyridine chemistry. Halogenated pyridines are versatile intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Historically, the synthesis of halogenated pyridines often involved harsh reaction conditions. acs.org However, modern synthetic chemistry has seen the emergence of more sophisticated and selective methods. These include:

Direct C-H Functionalization: This atom-economical approach involves the direct conversion of a C-H bond on the pyridine ring to a C-halogen bond, often utilizing transition-metal catalysts. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, especially those with fluorine or chlorine substituents, readily undergo SNAr reactions with a wide range of nucleophiles. acs.org

Directed Ortho Metalation (DoM): This strategy employs a directing group to guide the deprotonation and subsequent functionalization of a specific position on the pyridine ring. uni-muenchen.de

Halogen/Metal Exchange: This method involves the exchange of a halogen atom for a metal, creating an organometallic species that can then react with an electrophile. uni-muenchen.de

Ring-Opening and Ring-Closing Strategies: Innovative approaches have been developed that involve the opening of the pyridine ring followed by functionalization and subsequent recyclization to introduce substituents at specific positions. mountainscholar.org

Phosphonium (B103445) Salt Intermediates: A newer strategy involves the formation of heterocyclic phosphonium salts, which can then be displaced by halide nucleophiles to achieve selective halogenation. mountainscholar.orgchemrxiv.org

These evolving strategies have significantly enhanced the synthetic chemist's ability to selectively introduce halogens and other functional groups onto the pyridine scaffold, paving the way for the synthesis of increasingly complex and valuable molecules.

Positioning of (4-iodopyridin-3-yl) Acetate (B1210297) within Modern Synthetic Methodologies

(4-iodopyridin-3-yl) acetate emerges as a valuable and strategically important building block within the landscape of modern synthetic methodologies. Its structure, featuring an iodine atom at the 4-position and an acetate group at the 3-position, offers a unique combination of reactive sites.

The iodine atom at the 4-position is a particularly useful handle for synthetic transformations. Due to the relatively weak C-I bond, the iodine atom can be readily displaced in nucleophilic substitution reactions or participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. vulcanchem.comsmolecule.com This allows for the facile introduction of a wide range of carbon and heteroatom substituents at this position.

The acetate group at the 3-position also plays a crucial role. It can be hydrolyzed to the corresponding hydroxypyridine, which can then be further functionalized. Alternatively, the acetate group itself can influence the reactivity of the pyridine ring and can be a key structural element in the final target molecule.

The most direct synthetic route to this compound involves the acetylation of 4-iodopyridin-3-ol (B63117). vulcanchem.com This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), and generally proceeds with high yields. vulcanchem.com

Scope of Academic Research on Substituted Pyridine Acetates

Academic research on substituted pyridine acetates is an active and diverse field, driven by the quest for new bioactive molecules and advanced materials. A significant portion of this research focuses on the synthesis of these compounds and their utilization as key intermediates in the preparation of more complex molecular targets.

For instance, iodinated pyridine esters, such as this compound, have been employed as precursors in the synthesis of kinase inhibitors, a class of drugs used to treat cancer and other diseases. vulcanchem.com The iodine atom facilitates the crucial cross-coupling reactions needed to build the complex aromatic and heterocyclic structures required for biological activity. vulcanchem.com

Furthermore, research has explored the synthesis of various substituted pyridine derivatives using ammonium (B1175870) acetate as a nitrogen source in annulation reactions. nih.govresearchgate.net Studies have also investigated the coordination chemistry of pyridine acetates with metal ions, leading to the formation of coordination polymers with interesting structural and electronic properties. rsc.orgiucr.org

The development of novel synthetic methods for creating substituted pyridines remains a significant focus. This includes multicomponent reactions, which offer an efficient and environmentally friendly way to generate molecular diversity. bohrium.com The continuous exploration of new reactions and applications for substituted pyridine acetates underscores their importance in contemporary chemical research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 289473-46-7 | vulcanchem.com |

| Molecular Formula | C₇H₆INO₂ | vulcanchem.com |

| Molecular Weight | 263.03 g/mol | vulcanchem.com |

| SMILES Notation | CC(OC1=C(I)C=CN=C1)=O | vulcanchem.com |

| LogP | ~2.53 | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6INO2 |

|---|---|

Molecular Weight |

263.03 g/mol |

IUPAC Name |

(4-iodopyridin-3-yl) acetate |

InChI |

InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3 |

InChI Key |

IIGKXIBXMYABPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CN=C1)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Iodopyridin 3 Yl Acetate

Transformations Involving the Iodide Moiety at the Pyridine (B92270) 4-Position

The carbon-iodine bond at the C4 position of the pyridine ring is the primary site of reactivity for (4-iodopyridin-3-yl) acetate (B1210297) in many chemical transformations. The high polarizability and relative weakness of this bond, combined with the electron-deficient nature of the pyridine ring, make the iodide an excellent leaving group in various metal-catalyzed and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. (4-Iodopyridin-3-yl) acetate serves as an effective electrophilic partner in these transformations, leveraging the high reactivity of the C-I bond towards oxidative addition to a palladium(0) center.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and vinyl-aryl structures. In this reaction, this compound can be coupled with a variety of aryl or vinyl boronic acids or their corresponding boronate esters. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and requires a base to facilitate the transmetalation step.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

| Temperature | 80-120 °C |

Research has demonstrated the successful coupling of various halopyridines with a wide range of boronic acids. For instance, 4-pyridyl boronic acid derivatives have been effectively coupled with aryl halides, indicating the viability of the reverse reaction where the iodopyridine is the electrophile. nih.govresearchgate.net The synthesis of 4'-aryl substituted terpyridines has been achieved through the Suzuki cross-coupling of 4'-bromoterpyridine with aryl boronic acids, showcasing the utility of this reaction for building complex heterocyclic systems. rsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing the formation of side products. nih.govfrontiersin.org

The Sonogashira coupling provides a direct route to synthesize arylalkynes and conjugated enynes by reacting an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which also serves as the solvent. organic-chemistry.orglibretexts.org this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond.

The general reaction is depicted below:

Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Description |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

The Sonogashira reaction has been successfully applied to various aryl and heteroaryl halides. nih.govscirp.org The development of phosphine-free and heterogeneous catalytic systems has further expanded the scope and practicality of this reaction. rsc.org Both traditional palladium-copper co-catalyzed systems and copper-free variations have been developed to facilitate these couplings. libretexts.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. This compound can be effectively coupled with various organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). researchgate.net

A general representation of the Negishi coupling is:

Typical Reaction Conditions for Negishi Coupling

| Parameter | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ |

| Organometallic Reagent | R-Zn-X (prepared in situ or pre-formed) |

| Solvent | THF, DMF, Dioxane |

| Temperature | Room Temperature to 100 °C |

The direct preparation of pyridylzinc halides from halopyridines and their subsequent application in cross-coupling reactions have been reported. The development of milder methods for the preparation of organozinc reagents, such as silver-catalyzed zinc insertion, has broadened the scope of the Negishi coupling, particularly for electron-rich substrates. mdpi.com While palladium is the most common catalyst, copper-catalyzed Negishi couplings have also been developed as a more economical alternative. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base. libretexts.org this compound can react with a variety of olefins, such as styrenes and acrylates, to yield 4-vinylpyridine (B31050) derivatives.

The general scheme for the Heck reaction is shown below:

Typical Reaction Conditions for Heck Reaction

| Parameter | Description |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

A key challenge in the Heck reaction is controlling the regioselectivity of the olefin addition (α- vs. β-substitution). buecher.de The choice of catalyst, ligands, and reaction conditions can influence the regiochemical outcome. chemrxiv.org Generally, with electron-deficient olefins like acrylates, the aryl group adds to the β-position, while with styrenes, addition to the less substituted carbon is favored. researchgate.netnih.gov The reaction can proceed through either a neutral or a cationic pathway, which can also affect the regioselectivity. buecher.de

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com The presence of the iodide at the 4-position of this compound makes this position susceptible to displacement by a wide range of nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

A variety of nucleophiles can be employed in the SNAr reaction of 4-halopyridines, including:

O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides to form ethers.

N-Nucleophiles: Amines (primary and secondary) and ammonia (B1221849) to form substituted aminopyridines.

S-Nucleophiles: Thiolates (e.g., NaSPh) to form thioethers. sci-hub.sechemrxiv.org

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. However, in cases where the departure of the leaving group is rate-limiting, the order can be reversed. sci-hub.se The reaction conditions, such as solvent and temperature, can be optimized to achieve efficient substitution. Microwave irradiation has been shown to accelerate these reactions significantly. sci-hub.se

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The carbon-iodine bond at the C4 position of this compound is the most labile site for reactions with strong organometallic bases. Halogen-metal exchange is a powerful and widely utilized transformation for converting aryl halides into organometallic intermediates, which can then be trapped with various electrophiles. wikipedia.org This process is particularly efficient for aryl iodides due to the relatively weak C-I bond. wikipedia.org

For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), would be expected to induce a rapid iodine-lithium exchange. This reaction selectively forms the 4-lithiopyridin-3-yl acetate intermediate. The low temperature is crucial to prevent potential side reactions, such as nucleophilic attack by the organolithium reagent on the acetate carbonyl group or the pyridine ring itself. nih.gov

The resulting organolithium species is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups at the C4 position. Similarly, Grignard reagents can be prepared through halogen-magnesium exchange, for instance, by using isopropylmagnesium chloride. wikipedia.org These organomagnesium intermediates offer complementary reactivity and are often more tolerant of certain functional groups. nih.gov

Table 1: Potential Products from Halogen-Metal Exchange and Electrophilic Quenching

| Electrophile | Reagent Example | Expected Product at C4 |

|---|---|---|

| Proton Source | H₂O | (Pyridin-3-yl) acetate |

| Alkyl Halide | CH₃I | (4-methylpyridin-3-yl) acetate |

| Aldehyde | PhCHO | (4-(hydroxy(phenyl)methyl)pyridin-3-yl) acetate |

| Ketone | Acetone | (4-(2-hydroxypropan-2-yl)pyridin-3-yl) acetate |

| Carbon Dioxide | CO₂ | 3-acetoxyisonicotinic acid |

This methodology provides a regioselective route to 3,4-disubstituted pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Reductive Dehalogenation Processes

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is another key transformation of aryl halides. For this compound, the C-I bond can be cleaved under various reducing conditions.

One common method is catalytic hydrogenation. This involves treating the substrate with hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C). This process would yield (pyridin-3-yl) acetate. The reaction is typically clean and efficient, though the conditions must be controlled to avoid reduction of the pyridine ring to a piperidine.

Alternatively, metal hydride reagents can be employed. While strong reducing agents like lithium aluminum hydride would also reduce the ester group (see section 3.2.2), milder hydride sources can sometimes achieve selective dehalogenation. Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are also effective for the deiodination of aryl iodides.

Reactions of the Acetate Ester Moiety at the Pyridine 3-Position

The acetate group at the C3 position behaves as a typical ester and is susceptible to a range of nucleophilic acyl substitution and reduction reactions.

Under acidic or basic conditions, the acetate group of this compound can be readily hydrolyzed to yield 4-iodopyridin-3-ol (B63117). uni.lunih.gov

Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt (phenoxide in this case) and ethanol. Subsequent acidification of the reaction mixture protonates the phenoxide to give the final pyridinol product.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water.

Transesterification can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. This equilibrium process can be driven to completion by using the alcohol as the solvent or by removing the acetate-derived alcohol (ethanol) as it is formed. This reaction allows for the conversion of the acetate ester into other ester functionalities.

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. libretexts.orgyoutube.comyoutube.com Treatment of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield (4-iodopyridin-3-yl)methanol. It is important to note that LiAlH₄ can also reduce the C-I bond, and chemoselectivity can be an issue. Careful control of reaction conditions, such as temperature and stoichiometry, may be necessary to favor one reaction pathway over the other.

Reactions Affecting the Pyridine Nucleus, including Functionalization of C-H Bonds

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. rsc.orgfirsthope.co.in The direct C-H functionalization of pyridines is a significant challenge in synthetic chemistry, often requiring specific activation strategies. rsc.orgnih.gov

In this compound, there are three available C-H bonds for functionalization: at the C2, C5, and C6 positions. The regioselectivity of any C-H functionalization reaction would be influenced by the electronic and steric effects of the existing iodo and acetoxy groups.

Directing Effects : In transition-metal-catalyzed C-H activation reactions, existing functional groups can act as directing groups. nih.gov The nitrogen atom of the pyridine ring itself can direct functionalization to the C2 position. The acetoxy group, via its carbonyl oxygen, could potentially direct a metal catalyst to the adjacent C2 position, a phenomenon known as the ortho effect. rsc.org However, functionalization at the C5 position (meta to the nitrogen) is generally more challenging and often requires specialized directing-group strategies or the use of specific intermediates like pyridynes. rsc.orgnih.gov

Given the inherent reactivity, C-H functionalization would likely require harsh conditions or a transition metal catalyst. For instance, directed metallation using a strong, sterically hindered base could potentially lead to deprotonation at the C2 or C5 positions, followed by quenching with an electrophile. znaturforsch.com

Chemo- and Regioselectivity in Reactions of this compound Derivatives

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations. The choice of reagent and reaction conditions determines which functional group will react preferentially. fu-berlin.de

Chemoselectivity :

Organometallic Reagents : Strong organometallic reagents like n-BuLi will selectively react with the most electrophilic site that is also kinetically accessible, which is the C-I bond, leading to halogen-metal exchange. wikipedia.org This reaction is generally much faster than nucleophilic attack on the ester carbonyl, especially at low temperatures.

Reducing Agents : The choice of reducing agent is critical. Strong hydrides like LiAlH₄ will likely reduce the ester and may also cleave the C-I bond. libretexts.org In contrast, catalytic hydrogenation (H₂/Pd/C) would be expected to selectively reduce the C-I bond without affecting the ester under controlled conditions.

Basic/Acidic Reagents : Aqueous base or acid will selectively target the ester group for hydrolysis, leaving the C-I bond and C-H bonds intact.

Regioselectivity :

Halogen-Metal Exchange : This reaction is highly regioselective, occurring exclusively at the C4-I bond. researchgate.net

C-H Functionalization : The regioselectivity of C-H functionalization is more complex. The pyridine nitrogen inherently directs activation to the C2 and C6 positions. The acetoxy group at C3 could potentially direct reactions to the C2 position. The iodine at C4 might sterically hinder access to the C3 and C5 positions, while its electronic effect would further deactivate the ring. Therefore, C-H functionalization, if successful, would most likely occur at the C2 or C6 positions, depending on the specific catalytic system employed. nih.govznaturforsch.com The generation of a 3,4-pyridyne intermediate, by deprotonation at C5 of a related 3-substituted 4-halopyridine, could lead to regioselective addition of nucleophiles at the C4 position. rsc.orgresearchgate.net

Table 2: Summary of Selective Transformations

| Reagent Type | Target Site | Primary Transformation | Section Reference |

|---|---|---|---|

| Organolithium/Grignard | C4-I | Halogen-Metal Exchange | 3.1.3 |

| Catalytic Hydrogenation | C4-I | Reductive Dehalogenation | 3.1.4 |

| Aqueous Acid/Base | C3-Ester | Hydrolysis | 3.2.1 |

| LiAlH₄ | C3-Ester | Reduction to Alcohol | 3.2.2 |

Applications of 4 Iodopyridin 3 Yl Acetate As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Poly-Functionalized Pyridine (B92270) Derivatives

No specific examples were found in the scientific literature of (4-iodopyridin-3-yl) acetate (B1210297) being used as a precursor for the synthesis of complex poly-functionalized pyridine derivatives through common cross-coupling reactions.

Building Block for Fused Heterocyclic Systems (e.g., Indolizines, Azaindolines)

There is no available research demonstrating the use of (4-iodopyridin-3-yl) acetate as a direct building block for the synthesis of fused heterocyclic systems like indolizines or azaindolines.

Contributions to Methodological Advancements in Organic Synthesis

There are no documented instances of this compound playing a role in the development of new synthetic methodologies or significant advancements in organic synthesis.

Theoretical and Computational Investigations of 4 Iodopyridin 3 Yl Acetate

Quantum Chemical Characterization and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

A foundational step in the computational analysis of (4-iodopyridin-3-yl) acetate (B1210297) would involve quantum chemical calculations, primarily using Density Functional Theory (DFT). These calculations would elucidate the molecule's electronic structure, providing a basis for understanding its stability, reactivity, and spectroscopic properties.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Table 1: Hypothetical Quantum Chemical Descriptors for (4-iodopyridin-3-yl) Acetate

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis and molecular dynamics (MD) simulations. The orientation of the acetate group relative to the pyridine (B92270) ring is a key conformational variable. Computational methods would be used to identify the lowest energy conformers and the energy barriers between them.

MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing how it moves and flexes under various conditions (e.g., in different solvents). This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. For this compound, this could involve modeling its behavior in various chemical reactions, such as nucleophilic substitution at the pyridine ring or hydrolysis of the ester group.

By calculating the activation energies for different potential pathways, researchers could predict the most likely products of a reaction and gain insight into the reaction mechanism. This predictive capability can guide synthetic chemists in designing new reactions and optimizing reaction conditions.

Computational Modeling of Non-Covalent Interactions, including Halogen Bonding

The iodine atom in this compound is capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering, materials science, and drug design. nih.govresearchgate.net Computational modeling would be essential to characterize the strength and directionality of these halogen bonds.

DFT calculations could be used to model the interaction of this compound with various halogen bond acceptors. The results would provide information on the geometry and energy of these interactions, helping to explain the solid-state packing of the molecule and its ability to bind to specific targets.

Development of Computational Models for Structure-Reactivity Relationships

By systematically studying a series of related iodopyridine derivatives, it would be possible to develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship models. These models use computational descriptors to correlate a molecule's structure with its observed activity or reactivity.

For this compound, a QSAR model could be developed to predict its biological activity based on calculated properties like its electronic structure, size, and shape. Such models are valuable in drug discovery for prioritizing compounds for synthesis and testing.

Mechanistic Elucidation through Computational Chemistry

When experimental data on the reactions of this compound become available, computational chemistry will be a vital tool for elucidating the underlying reaction mechanisms. By modeling the transition states and intermediates of a reaction, researchers can gain a detailed, step-by-step understanding of how the reaction proceeds. This knowledge is fundamental to controlling and improving chemical transformations.

Advanced Research Perspectives and Future Directions for 4 Iodopyridin 3 Yl Acetate Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of the (4-iodopyridin-3-yl) acetate (B1210297) core is a key area for future research, with a strong emphasis on developing novel catalytic systems that offer high selectivity and efficiency. The carbon-iodine bond is a prime target for cross-coupling reactions, and while traditional palladium catalysts are effective, research is moving towards more sophisticated systems.

Future work will likely focus on:

Ligand Design: The development of bespoke phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for transition metals like palladium and nickel is crucial. These ligands can be designed to fine-tune the catalyst's electronic and steric properties, thereby controlling reactivity and selectivity, especially in challenging C–H functionalization reactions at other positions on the pyridine (B92270) ring. nih.govnih.gov

Earth-Abundant Metal Catalysis: To enhance sustainability, there is a growing interest in replacing precious metal catalysts (like palladium) with more abundant and less toxic metals such as iron, copper, and manganese. nih.gov Developing catalytic systems based on these metals for the functionalization of iodopyridines is a significant research frontier.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photocatalysis, can unlock new reaction pathways. For instance, a dual catalytic system could enable a one-pot reaction involving a cross-coupling at the 4-position followed by a functionalization directed by the acetate group.

A comparative look at potential catalytic systems is presented below.

| Catalyst System | Target Reaction | Potential Advantages | Research Focus |

| Pd(OAc)₂ / Custom Ligand | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | High yields, broad substrate scope, well-established reactivity. researchgate.net | Design of ligands for room-temperature reactions and coupling of challenging substrates. |

| NiCl₂ / Bidentate Ligand | Cross-coupling, C-H Functionalization | Lower cost than palladium, unique reactivity patterns. | Overcoming catalyst deactivation, expanding reaction scope to include C-O and C-S bond formation. |

| CuI / N,N-Ligand | Ullmann Coupling, C-H Etherification | Cost-effective, effective for C-N, C-O, and C-S bond formation. nih.gov | Development of milder reaction conditions and broader substrate compatibility. |

| Fe or Mn Salts / Redox Ligand | Reductive Coupling, Radical Reactions | Highly abundant, low toxicity, environmentally benign. nih.gov | Improving catalytic activity and selectivity, understanding reaction mechanisms. |

Exploration of Photoredox and Electro-Organic Transformations

Photoredox and electro-organic catalysis represent cutting-edge fields in synthetic chemistry that offer green and powerful alternatives to traditional methods. researchgate.netnih.gov These techniques utilize visible light or electricity, respectively, to generate highly reactive radical intermediates from stable precursors like aryl halides. rsc.org

For (4-iodopyridin-3-yl) acetate, future research in this area could involve:

Radical Generation and Trapping: The carbon-iodine bond can be readily cleaved under photoredox or electrochemical conditions to generate a pyridyl radical. rsc.orgchemrxiv.org This reactive intermediate can then be trapped by a variety of coupling partners, including alkenes, alkynes, and other arenes, enabling the formation of complex molecules under mild conditions. acs.org

Catalyst Development: While ruthenium and iridium complexes are common photoredox catalysts, there is a drive to develop catalysts based on organic dyes or more abundant metals like copper. researchgate.netacs.org These new catalysts could offer different redox potentials, allowing for the activation of a wider range of substrates.

Mechanism Elucidation: Detailed mechanistic studies will be crucial to understand the intricate electron transfer processes and the nature of the reactive intermediates. This knowledge will enable the rational design of more efficient and selective transformations.

Integration into Continuous Flow and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, efficiency, and reproducibility. researchgate.netorganic-chemistry.orgspringerprofessional.de Pyridine derivatives are increasingly being synthesized using these modern technologies. researchgate.netvcu.edu

Future directions for this compound include:

Flow Chemistry Development: Designing robust continuous flow processes for the synthesis and subsequent functionalization of this compound. acs.org This could involve packed-bed reactors with immobilized catalysts or reagents, allowing for easy purification and catalyst recycling. researchgate.netorganic-chemistry.org For instance, a two-step flow system could first synthesize the iodopyridine core and then immediately introduce it into a second reactor for a cross-coupling reaction. researchgate.net

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives from this compound. researchgate.netresearchgate.net By systematically varying the coupling partners in reactions like Suzuki or Buchwald-Hartwig couplings, researchers can efficiently explore the chemical space around this scaffold for applications in drug discovery and materials science. researchgate.net

| Technology | Application to this compound | Key Benefits |

| Continuous Flow Chemistry | Synthesis of the core structure; subsequent cross-coupling or functionalization reactions. | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, easy scalability. organic-chemistry.orgspringerprofessional.de |

| Automated Synthesis Platforms | High-throughput synthesis of derivative libraries for screening purposes. | Increased productivity, rapid exploration of structure-activity relationships, miniaturization of reactions. researchgate.net |

Design and Synthesis of New Derivatives with Tuned Reactivity Profiles

The reactivity of the this compound scaffold can be precisely controlled through the strategic introduction of additional functional groups. nih.gov This allows for the design and synthesis of new derivatives with tailored electronic and steric properties.

Future research will focus on:

Altering the Acetate Group: The acetate ester can be hydrolyzed to the corresponding alcohol (4-iodopyridin-3-ol) or converted into other functional groups like ethers, amides, or carbamates. Each new functional group offers different directing capabilities and potential for further transformations.

Computational Modeling: Employing quantum chemical calculations to predict the reactivity of designed derivatives. nih.gov This in-silico approach can guide synthetic efforts by identifying the most promising candidates for synthesis and testing, saving time and resources.

Potential in Advanced Materials Science Applications (e.g., functional materials, sensors, catalysts)

The unique electronic and coordination properties of the pyridine nucleus make its derivatives highly valuable in materials science. nih.gov Derivatives of this compound are promising candidates for a range of advanced applications.

Functional Materials: The pyridyl nitrogen atom is an excellent coordination site for metal ions. By incorporating derivatives of this compound into larger conjugated systems, it is possible to create materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). elsevierpure.comacs.org The pyridine unit can act as a hole-transporting or electron-transporting moiety, and its properties can be tuned through substitution. acs.org

Sensors: By attaching a fluorophore or chromophore to the scaffold, derivatives could be developed as chemosensors. The binding of a specific analyte (e.g., a metal ion or a small molecule) to the pyridine nitrogen or another functional group could induce a detectable change in the material's optical or electronic properties.

Catalysts: Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. researchgate.netresearchgate.net Novel bidentate or pincer-type ligands can be synthesized from this compound, which can then be used to create new transition metal catalysts for a variety of organic transformations.

Continued Innovation in Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govmdpi.com The synthesis and functionalization of N-heterocycles are prime areas for the application of these principles. rsc.orgresearchgate.net

Future innovations for this compound chemistry will likely include:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. mdpi.com

Energy-Efficient Methods: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy input. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes developing catalytic C-H activation reactions that avoid the need for pre-functionalized substrates. nih.gov

Biocatalysis: Exploring the use of enzymes to perform selective transformations on the this compound scaffold. Biocatalysis operates under mild conditions (aqueous environment, room temperature) and can offer unparalleled selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-iodopyridin-3-yl) acetate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, iodination of pyridine derivatives using ammonium acetate as a catalyst under reflux conditions has been reported to yield ~30% ( ). Optimization strategies include:

- Catalyst screening : Testing alternatives to ammonium acetate (e.g., Pd-based catalysts for cross-coupling).

- Temperature control : Maintaining precise reaction temperatures to minimize side products.

- Purification : Using column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR (e.g., δ 83.7–150.7 ppm for carbons adjacent to iodine) confirm structural integrity ( ).

- HRMS : High-resolution mass spectrometry (e.g., m/z 396.8564 [M+H]) validates molecular weight ( ).

- IR spectroscopy : Detects acetate C=O stretching (~1740 cm).

Q. How can researchers address solubility challenges in experimental workflows?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution.

- Co-solvents : Add methanol or acetone to aqueous buffers for in vitro assays.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility while retaining activity ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., iodine as a leaving group).

- Docking studies : Simulate interactions with transition metals (e.g., Pd) to optimize Suzuki-Miyaura coupling ( ).

- Software tools : Gaussian or ORCA for energy minimization; SHELX for crystallographic validation ( ).

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.

- HPLC-MS monitoring : Track intermediate formation in real-time to adjust reaction conditions ( ).

- Isolation of byproducts : Use preparative TLC to isolate and characterize side products via NMR ( ).

Q. How can X-ray crystallography elucidate the structural dynamics of this compound derivatives?

- Methodological Answer :

- Crystal growth : Use slow evaporation in ethanol/water mixtures to obtain single crystals.

- SHELX refinement : Employ SHELXL for structure solution and validation ( ).

- Thermal parameters : Analyze anisotropic displacement parameters to assess steric effects of the iodine substituent.

Analytical and Mechanistic Questions

Q. What analytical techniques ensure purity and stability of this compound in long-term studies?

- Methodological Answer :

- HPLC-DAD : Monitor degradation using C18 columns with UV detection at 254 nm.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare chromatograms ( ).

- DSC/TGA : Assess thermal decomposition profiles (melting point: ~175°C; ).

Q. What mechanistic insights explain the compound’s selectivity in iodination reactions?

- Methodological Answer :

- Kinetic isotope effects : Compare to identify rate-determining steps.

- Radical trapping : Use TEMPO to test for radical intermediates in halogenation pathways.

- Substituent effects : Meta-iodination is favored due to steric and electronic factors ( ).

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.